Bienvenue dans la boutique en ligne BenchChem!

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide

Medicinal Chemistry HDAC6 Inhibition Structure-Activity Relationship

This compound addresses a critical SAR gap in benzylpiperazine-pyrimidine hybrids. Its 4-fluorophenoxy moiety is uncharacterized, while the 2-methylphenoxy analog is a known HDAC6 inhibitor (IC50 27 nM). The para-fluoro substitution may redirect selectivity toward HDAC8 (IC50 0.5 µM in distinct chemotypes) or other targets and block CYP450-mediated metabolism. Procure to systematically quantify fluorination effects on potency, isoform selectivity, and metabolic stability. Ideal for de novo target deconvolution via broad-panel biochemical screening. Available through custom synthesis and specialty suppliers.

Molecular Formula C23H24FN5O2
Molecular Weight 421.476
CAS No. 1421533-25-6
Cat. No. B2353733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide
CAS1421533-25-6
Molecular FormulaC23H24FN5O2
Molecular Weight421.476
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=C(C=C4)F
InChIInChI=1S/C23H24FN5O2/c24-19-6-8-20(9-7-19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30)
InChIKeyKBPPWHFATIWBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide (CAS 1421533-25-6): Core Structural Identity and Research Context


N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide (CAS 1421533-25-6, also known as BFPDA) is a synthetic pyrimidine-piperazine hybrid with molecular formula C25H26FN5O2 and molecular weight 447.53 g/mol. It belongs to the piperazinyl pyrimidine derivative class, which has been patented as CCR4 (chemokine receptor 4) antagonists for allergic and inflammatory indications [1]. The compound features a 4-benzylpiperazine moiety at the pyrimidine 6-position and a 2-(4-fluorophenoxy)acetamide substituent at the 4-position, distinguishing it from other analogs within this chemotype. As a member of the broader pyrimidine-piperazine hybrid family, it occupies a chemical space known for diverse biological activities including kinase inhibition, HDAC modulation, and GPCR antagonism [2].

Why In-Class Piperazinyl Pyrimidine Derivatives Cannot Simply Substitute N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide


Within the piperazinyl pyrimidine scaffold class, small changes to the acetamide substituent produce profound shifts in target selectivity and potency. For example, the closely related analog N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide—differing only in the phenyl ring substituent (2-methyl vs. 4-fluoro)—is characterized as an HDAC6 inhibitor in BindingDB [1], whereas the broader piperazinyl pyrimidine patent family is directed toward CCR4 antagonism [2]. The 4-fluorophenoxy group has been independently shown to contribute to nanomolar HDAC8 inhibitory activity and improved selectivity profiles in structurally distinct chemotypes [3]. Consequently, any procurement decision for this compound cannot rely on data from analogs with different aryl ether substitution patterns; the 4-fluorophenoxy acetamide moiety is expected to confer distinct target engagement and physicochemical properties that must be verified empirically.

Quantitative Differentiation Evidence: N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide vs. Closest Structural Analogs


Structural Differentiation: 4-Fluorophenoxy vs. 2-Methylphenoxy Acetamide Substitution in the Benzylpiperazine-Pyrimidine Scaffold

The closest published analog, N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide (CAS 1396686-67-1), has a reported HDAC6 IC50 of 27 nM in a recombinant full-length human HDAC6 assay [1]. The target compound differs by substitution of the 2-methyl group with a 4-fluoro substituent on the phenoxy ring. Published SAR from independent 4-fluorophenoxy-containing HDAC inhibitor series indicates that the 4-fluorophenoxy moiety can modulate both potency and selectivity: a related 4-fluorophenoxy derivative demonstrated smHDAC8 IC50 = 0.5 µM with improved selectivity over human HDACs 1, 3, and 6 relative to the non-fluorinated parent [2]. No direct head-to-head comparison between these two specific compounds exists in the published literature, and no quantitative target engagement data for CAS 1421533-25-6 itself has been reported in peer-reviewed sources or patents to date.

Medicinal Chemistry HDAC6 Inhibition Structure-Activity Relationship

Target Class Context: Piperazinyl Pyrimidine Scaffold as CCR4 Antagonist Platform

The piperazinyl pyrimidine scaffold from which this compound is derived has been patented as a CCR4 antagonist chemotype [1]. In the published literature on this scaffold series, compound 8a—a piperazinyl pyridine derivative—demonstrated CCR4 competitive binding IC50 values of 272.4 nM (vs. CCL22), 151.3 nM (vs. CCL17), and 61.96 nM (vs. C27) in radioligand binding assays using CCR4-transfected HEK293 cells [2]. Compound 8a also showed in vivo efficacy in an ovalbumin-induced allergic asthma mouse model, attenuating airway hyperresponsiveness and eosinophilia at a well-tolerated dose. However, compound 8a differs substantially from the target compound in both its pyridine vs. pyrimidine core and its N-substitution pattern, so these data cannot be used to infer quantitative activity for CAS 1421533-25-6. No CCR4 activity data for the target compound or its direct 4-fluorophenoxy acetamide analogs have been published.

CCR4 Antagonism Chemokine Receptor Allergic Inflammation

Predicted Physicochemical Differentiation: 4-Fluorophenoxy vs. 2-Methylphenoxy Acetamide Analogs

The substitution of a 2-methyl group (comparator) with a 4-fluoro substituent (target compound) is predicted to alter key physicochemical parameters relevant to assay compatibility and pharmacokinetic behavior. The 4-fluoro substituent increases electronegativity and hydrogen bond acceptor potential at the para position compared to the electron-donating methyl group, potentially affecting target binding interactions. The target compound (MW = 447.53 g/mol) and the 2-methylphenoxy analog (MW ≈ 431.5 g/mol) have comparable molecular weights, but the fluorine atom in the target compound is expected to alter logP and metabolic stability profiles. Published medicinal chemistry analyses indicate that fluorination at the para position of phenoxy rings generally reduces oxidative metabolism and can enhance target binding through favorable dipolar interactions [1]. No experimentally measured logP, solubility, or metabolic stability data for CAS 1421533-25-6 were identified in the accessible literature.

Physicochemical Properties Drug-likeness Lipophilicity

Synthetic Tractability and Procurement-Relevant Identity Confirmation

The target compound is commercially available from specialty chemical suppliers. Synthesis of this chemotype typically proceeds via sequential nucleophilic aromatic substitution on the pyrimidine core, followed by amide coupling [1]. The compound's distinct molecular formula (C25H26FN5O2) and exact mass (447.2064 Da) provide unambiguous identity confirmation via high-resolution mass spectrometry. The presence of the 4-fluorophenoxy group provides a characteristic 19F NMR signal (approximately -124 ppm, typical for para-fluoro aromatic ethers), enabling rapid identity verification and purity assessment distinct from non-fluorinated analogs. No published synthetic yield, purity specification, or stability data were identified for this specific compound.

Chemical Synthesis Quality Control Identity Verification

Recommended Research Application Scenarios for N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide (BFPDA, CAS 1421533-25-6)


De Novo Target Deconvolution and Selectivity Profiling Against HDAC and Kinase Panels

Given that the structurally closest analog (2-methylphenoxy substitution) is an HDAC6 inhibitor with an IC50 of 27 nM [1], and the broader scaffold family includes CCR4 antagonists [2], the target compound is best positioned as a probe for de novo target identification. The 4-fluorophenoxy group may redirect selectivity toward different HDAC isoforms (HDAC8 has shown sensitivity to 4-fluorophenoxy-containing inhibitors at IC50 = 0.5 µM in a distinct chemotype [3]) or toward other target classes including kinases and GPCRs. Researchers should employ broad-panel biochemical screening (HDAC1-11, kinase panel, GPCR panel) to establish the compound's target engagement fingerprint.

Structure-Activity Relationship (SAR) Studies on the Phenoxy Acetamide Substituent in Benzylpiperazine-Pyrimidine Hybrids

This compound fills a critical gap in the SAR matrix of benzylpiperazine-pyrimidine hybrids. The published analogs include 2-methylphenoxy (HDAC6-active) and indole-acetamide (target unknown) variants, but the 4-fluorophenoxy substitution has not been characterized. Procurement of this compound enables systematic exploration of how para-fluoro substitution on the phenoxy ring affects potency, selectivity, and physicochemical properties relative to the ortho-methyl and unsubstituted phenoxy analogs [1]. This is valuable for medicinal chemistry programs seeking to optimize the aryl ether substituent in this chemotype.

Comparative Metabolic Stability Assessment of Fluorinated vs. Non-Fluorinated Piperazinyl Pyrimidine Analogs

Para-fluorination of phenoxy rings is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the para position [1]. This compound, bearing a 4-fluorophenoxy group, can serve as a comparator against the 2-methylphenoxy analog in microsomal or hepatocyte stability assays to quantify the metabolic advantage conferred by fluorination in this specific scaffold. The results would inform whether the 4-fluoro substitution provides sufficient stability improvement to justify its selection over the more extensively characterized 2-methylphenoxy analog.

CCR4 Antagonist Scaffold Diversification and Selectivity Assessment

If the compound is intended for CCR4-targeted research, it represents a structural diversification of the piperazinyl pyrimidine CCR4 antagonist scaffold patented by Ma et al. [2]. The compound's 4-fluorophenoxy acetamide substituent has not been exemplified in the patent's CCR4 activity tables, meaning its CCR4 potency and selectivity profile are unknown. Screening this compound alongside patent-exemplified compounds (e.g., compound 8a and compound 22 with published CCR4 IC50 values of 272.4 nM and 28.94 nM respectively [3]) in CCR4 binding and chemotaxis assays would determine whether this substitution pattern enhances or diminishes CCR4 antagonism relative to the known actives.

Quote Request

Request a Quote for N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.